molecular formula C14H12N4O2 B11852161 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide CAS No. 89469-25-0

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide

Cat. No.: B11852161
CAS No.: 89469-25-0
M. Wt: 268.27 g/mol
InChI Key: OYQUXPIUIICOHO-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide ( 89469-25-0) is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol . This benzamide-substituted imidazo[4,5-b]pyridine derivative is recognized in scientific research as a core structural scaffold for the development of protein kinase inhibitors . Compounds based on this structure have been investigated for their potential in targeted cancer therapy, specifically for the treatment of neoplasms and other disorders mediated by protein kinase activity, such as src-family kinases . The structure combines a benzamide group with an imidazopyridine heterocyclic system, a configuration designed to interact with key enzymatic targets. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs focused on oncology.

Properties

CAS No.

89469-25-0

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H12N4O2/c1-20-11-7-8(12(15)19)4-5-9(11)13-17-10-3-2-6-16-14(10)18-13/h2-7H,1H3,(H2,15,19)(H,16,17,18)

InChI Key

OYQUXPIUIICOHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring. Subsequent functionalization with methoxybenzoyl chloride in the presence of a base such as triethylamine yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various cellular pathways. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxy group in the target compound enhances solubility compared to chloro or bulky substituents in analogs like 21h .

Yield Comparison :

  • The target compound’s synthesis may face challenges due to steric hindrance from the benzamide group, unlike 21h’s piperazine moiety, which facilitates solubility and higher yields .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models for pyridyl benzamides and oxazolo[4,5-b]pyridin-2-yl anilides highlight critical descriptors:

  • Electrostatic Potential: Methoxy groups enhance electron-donating effects, improving interactions with hydrophobic enzyme pockets .
  • Hydrogen Bonding : The benzamide’s carbonyl group is pivotal for H-bond acceptor activity, a feature shared with anti-HAT active compounds in Dataset-1 .

Comparison with 4L5 :

Pharmacological Profile

  • Kinase Inhibition: Compound 21h shows nanomolar IC₅₀ values against kinases due to its chloro and piperazine substituents, suggesting that the target compound’s methoxy group may trade potency for selectivity .
  • Anti-Parasitic Activity: Pyridyl benzamides in Dataset-1 exhibit micromolar activity against Trypanosoma brucei, with QSAR models identifying lipophilicity as critical—a property modulated by the target compound’s methoxy group .

Biological Activity

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is a compound belonging to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 268.27 g/mol

The compound features an imidazo[4,5-b]pyridine moiety linked to a methoxybenzamide group, which enhances its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including antiproliferative effects against cancer cell lines and potential inhibitory activity against specific enzymes.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated across several cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Activity
LN-229 (Glioblastoma)0.4Strong inhibition
HCT-116 (Colorectal)0.7Strong inhibition
NCI-H460 (Lung)1.8Moderate inhibition
K-562 (Chronic Myeloid)2.1Moderate inhibition

These results indicate that the compound exhibits significant antiproliferative activity, particularly against glioblastoma and colorectal cancer cell lines, suggesting its potential as a therapeutic agent.

Enzymatic Inhibition

In addition to its antiproliferative properties, this compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and progression.

Enzyme Target IC50 (nM) Remarks
FGFR1<4.1Potent inhibition
FGFR22.0 ± 0.8Strong inhibition

These findings suggest that the compound may be useful in the development of targeted therapies for cancers driven by FGFR signaling pathways.

Case Studies

Several case studies have reported on the efficacy of imidazo[4,5-b]pyridine derivatives, including our compound of interest:

  • Study on Colon Carcinoma : A series of derivatives were tested for their activity against colon carcinoma cells. The study found that certain substitutions on the imidazo[4,5-b]pyridine core significantly enhanced biological activity, with specific compounds demonstrating IC50 values in the sub-micromolar range against various cancer types .
  • Inhibition of PD-1/PD-L1 Pathway : Recent research has identified small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. While not directly tested on our compound, structural analogs have shown promise in preclinical models . This suggests a potential avenue for further exploration regarding immune modulation by this compound.

Q & A

Q. What are the common synthetic routes for 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with 2,3-diaminopyridine derivatives. For example, a microwave-assisted method using 2-cyanoacetamide and aldehydes under reflux conditions yields imidazo[4,5-b]pyridine intermediates, which are further functionalized with methoxybenzamide groups via amidation. Key intermediates are characterized using 1H^{1}\text{H} and 13C^{13}\text{C} NMR, high-resolution mass spectrometry (HR-MS), and elemental analysis to confirm purity and structural integrity .

Q. Which spectroscopic techniques are critical for structural validation of this compound and its derivatives?

1H^{1}\text{H} NMR (400 MHz) in DMSO-d6d_6 is used to identify aromatic protons and methoxy groups, while 13C^{13}\text{C} NMR confirms carbonyl and heterocyclic carbon environments. HR-MS provides molecular ion peaks for exact mass verification. Thin-layer chromatography (TLC) monitors reaction progress, and X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary biological activities have been reported for imidazo[4,5-b]pyridine derivatives?

Derivatives exhibit anti-tubercular (MIC = 3.12 µg/mL) and antiproliferative activities. For example, hydroxyl-substituted analogs show enhanced binding to mycobacterial enzymes, while methoxy groups improve cellular permeability in anticancer assays. Initial screening often uses Microplate Alamar Blue Assay (MABA) for tuberculosis and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound amid competing side reactions?

Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction temperature (e.g., 160°C for cyclization) and using protecting groups like tert-butoxycarbonyl (Boc) for amine functionalities. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Post-reaction purification via preparative HPLC ensures high yields (>60%) .

Q. What strategies address contradictory data in biological activity studies, such as variable IC50_{50}50​ values across cell lines?

Contradictions may arise from differential cellular uptake or off-target effects. Researchers should:

  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Perform pharmacokinetic studies to assess metabolic stability.
  • Use siRNA knockdowns to confirm mechanism-specific activity .

Q. How can molecular docking guide the design of derivatives with improved binding affinity?

Docking studies with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) identify critical interactions, such as hydrogen bonds between the methoxy group and Thr196 or π-π stacking of the imidazo[4,5-b]pyridine core with Phe148. Substituents like bromine or methyl groups at position 6 enhance hydrophobic interactions .

Q. What analytical methods resolve discrepancies in crystallographic vs. NMR-derived conformational models?

Dynamic NMR experiments at variable temperatures detect rotational barriers in flexible substituents. X-ray crystallography provides static snapshots, while molecular dynamics simulations (e.g., AMBER force field) reconcile differences by modeling solvent effects and thermal motion .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

StepReaction ConditionsKey IntermediatesYield (%)Reference
1Microwave, 190°C, 3 hr2-Cyanopyridine derivative75
2Boc protection, DCM, 25°CBoc-protected amine82
3Amidation, DMF, 120°CFinal product64

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